REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][CH:5]=1)=[O:3].ON1[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2N=N1.C([O:24][CH2:25][CH3:26])(=O)C>ClCCl>[C:2]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:25](=[O:24])[CH:26]([C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:6][CH:5]=1)(=[O:3])[CH3:1]
|
Name
|
1-(3-Dimethylamino)propyl-3-ethylcarbodiimide hydrochloride
|
Quantity
|
210 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
acid
|
Quantity
|
190 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
190 mg
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 23° C. for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed once with 1N sodium hydroxide (25 mL) and once with 1N hydrochloric acid (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (25% THF/hexanes)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC=C(C=C1)NC(C(C1=CC=CC=C1)C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |